Cas no 2060044-85-9 (4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde)
4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Isothiazolo[5,4-b]pyridine-3-carboxaldehyde, 4,6-dimethyl-5-(1-methylethyl)-
- 4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde
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- MDL: MFCD30498688
- Inchi: 1S/C12H14N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h5-6H,1-4H3
- InChI Key: SWLGNZGKQDPBCJ-UHFFFAOYSA-N
- SMILES: C12SN=C(C=O)C1=C(C)C(C(C)C)=C(C)N=2
4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-336901-0.05g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
| Enamine | EN300-336901-0.1g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
| Enamine | EN300-336901-0.25g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
| Enamine | EN300-336901-0.5g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
| Enamine | EN300-336901-1.0g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
| Enamine | EN300-336901-2.5g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 | |
| Enamine | EN300-336901-5.0g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
| Enamine | EN300-336901-10.0g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048379-1g |
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 95% | 1g |
¥7735.0 | 2023-03-11 | |
| Enamine | EN300-336901-1g |
4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
2060044-85-9 | 1g |
$1557.0 | 2023-09-03 |
4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4,6-dimethyl-5-(propan-2-yl)-1,2thiazolo5,4-bpyridine-3-carbaldehyde
4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde: A Comprehensive Overview
4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde, also known by its CAS number 2060044-85-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a thiazolo[5,4-b]pyridine ring system with specific substituents: two methyl groups at positions 4 and 6, an isopropyl group at position 5, and an aldehyde group at position 3. These substituents contribute to the compound's unique chemical properties and biological behavior.
The synthesis of 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde involves a series of well-established organic reactions. The core thiazolo[5,4-b]pyridine ring is typically formed through a cyclization process involving appropriate thioamide and aldehyde precursors. Subsequent alkylation and oxidation steps are employed to introduce the methyl and isopropyl substituents as well as the aldehyde group. The optimization of these reaction conditions has been a focus of recent studies to improve yield and purity.
Recent research has highlighted the potential of this compound as a lead molecule in drug development. Its structure suggests possible interactions with various biological targets, including enzymes and receptors. For instance, studies have shown that the aldehyde group can participate in specific chemical reactions within cellular environments, potentially leading to bioactive intermediates. Additionally, the presence of electron-donating groups like methyl and isopropyl substituents may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
In terms of pharmacological activity, preliminary assays have indicated that 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde exhibits moderate inhibitory effects on certain kinases involved in inflammatory pathways. This suggests its potential application in anti-inflammatory therapies. Furthermore, computational modeling studies have provided insights into the compound's binding affinity to key protein targets, offering valuable guidance for further optimization.
The stability and solubility properties of this compound are critical factors influencing its bioavailability and therapeutic potential. Recent investigations have demonstrated that while the compound exhibits reasonable stability under physiological conditions, its solubility could be improved through structural modifications or formulation strategies. Such enhancements would be essential for translating laboratory findings into clinical applications.
In conclusion, 4,6-Dimethyl-5-(Propan-2-yl)-1,2thiazolo[5,4-b]pyridine-3-Carbaldehyde represents a promising candidate for further exploration in drug discovery research. Its unique structure and emerging biological activities make it a valuable addition to the arsenal of compounds being studied for therapeutic applications. Continued research into its synthesis optimization, pharmacokinetics, and mechanism of action will be crucial for unlocking its full potential in medicine.
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